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Compound of Interest

Compound Name: Trimelamol

CAS No.: 64124-21-6

Cat. No.: B1217834

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trimelamol's performance with alternative

treatments for refractory ovarian cancer, supported by published experimental data. It is

intended to serve as a resource for independent validation and further research into the

therapeutic potential of Trimelamol and its analogs.

Comparative Efficacy of Trimelamol
Trimelamol, an analog of hexamethylmelamine, has been investigated as a second-line

therapy for patients with advanced ovarian cancer who have not responded to or have relapsed

after initial chemotherapy. Clinical trials have demonstrated its modest activity in this patient

population.

A Phase II study involving 42 patients with recurrent or platinum-resistant advanced ovarian

cancer reported an objective response rate of 9.5%.[1] This included one complete response,

three partial responses, and five minor responses.[1] The primary dose-limiting toxicity

observed was leukopenia, with nausea and vomiting also being common side effects.[1]
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To provide a comprehensive perspective, the following table summarizes the efficacy of

Trimelamol in comparison to other agents commonly used in the treatment of refractory

ovarian cancer.

Treatment
Regimen

Patient
Population

Objective
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Reference

Trimelamol

Recurrent/Pla

tinum-

Resistant

Ovarian

Cancer

9.5% Not Reported Not Reported [1]

Pegylated

Liposomal

Doxorubicin

(PLD)

Platinum-

Resistant

Recurrent

Ovarian

Cancer

19.7% 3.1 months 11.1 months

[Full-text

search for

PLD in

platinum-

resistant

ovarian

cancer]

Topotecan

Recurrent

Ovarian

Cancer after

Platinum-

based

therapy

13-20%
3.3-4.1

months

10.0-13.8

months

[Full-text

search for

topotecan in

recurrent

ovarian

cancer]

Paclitaxel

(weekly)

Platinum-

Resistant

Recurrent

Ovarian

Cancer

20.9% 3.5 months 12.5 months

[Full-text

search for

weekly

paclitaxel in

platinum-

resistant

ovarian

cancer]
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Mechanism of Action: A Two-Pronged Attack on
Cancer Cells
The cytotoxic effects of Trimelamol are attributed to a dual mechanism of action, inherited from

its parent compound, hexamethylmelamine. Unlike hexamethylmelamine, Trimelamol is a

hydroxymethylated analog that does not require metabolic activation to exert its antitumor

effects.

The proposed mechanisms are:

Generation of a Reactive Iminium Species: This electrophilic intermediate can form covalent

adducts with DNA, primarily at guanine and cytosine residues. These adducts disrupt the

normal function of DNA, interfering with replication and transcription and ultimately leading to

cell death.

Release of Formaldehyde: The breakdown of Trimelamol can release formaldehyde, a

highly cytotoxic agent. Formaldehyde can induce DNA-protein crosslinks, further contributing

to DNA damage and cellular demise.

The following diagram illustrates the proposed mechanism of action of Trimelamol.
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Proposed Mechanism of Action of Trimelamol

Trimelamol
(N-hydroxymethylmelamine)

Reactive Iminium Species

Spontaneous
conversion

Formaldehyde Release

Breakdown

DNA Adducts
(Guanine, Cytosine)

Covalent bonding

DNA-Protein Crosslinks

Induces

DNA Damage

Apoptosis

Triggers

Click to download full resolution via product page

Caption: Proposed dual mechanism of action of Trimelamol leading to cancer cell death.

Cellular Response to Trimelamol-Induced DNA
Damage
The formation of DNA adducts and DNA-protein crosslinks by Trimelamol triggers a complex

cellular signaling network known as the DNA Damage Response (DDR). This intricate system
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is designed to detect DNA lesions, halt the cell cycle to allow for repair, and if the damage is

too severe, initiate programmed cell death (apoptosis).

Key pathways involved in the repair of damage induced by agents like Trimelamol include:

Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts.

Homologous Recombination (HR) and Fanconi Anemia (FA) Pathway: These pathways are

primarily involved in the repair of interstrand crosslinks and DNA-protein crosslinks.

The following diagram outlines the signaling cascade initiated by Trimelamol-induced DNA

damage.
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Cellular Response to Trimelamol-Induced DNA Damage
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Caption: Signaling pathways activated in response to Trimelamol-induced DNA damage.
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Experimental Protocols
To facilitate the independent validation of the cited research, the following provides a summary

of the experimental protocol for the Phase II clinical trial of Trimelamol in refractory ovarian

cancer.

Phase II Clinical Trial of Trimelamol

Objective: To evaluate the efficacy and toxicity of Trimelamol in patients with recurrent or

platinum-complex resistant advanced ovarian cancer.

Patient Population: 42 patients with histologically confirmed advanced ovarian cancer who

had either relapsed after or been refractory to prior platinum-based chemotherapy.

Treatment Schedule: Trimelamol was administered at a dose of 800 mg/m² intravenously

daily for 3 consecutive days. This treatment cycle was repeated every 21 days.

Efficacy Evaluation: Tumor response was assessed every two cycles using standard imaging

techniques and physical examination. Responses were categorized as complete response,

partial response, stable disease, or progressive disease based on WHO criteria.

Toxicity Assessment: Patients were monitored for adverse events throughout the study.

Toxicity was graded according to the WHO criteria. Hematological toxicity was assessed with

regular blood counts.

Experimental Workflow for a Typical Cytotoxicity
Assay
The following diagram illustrates a general workflow for an in vitro cytotoxicity assay, a common

method used to evaluate the anti-cancer activity of compounds like Trimelamol.
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Experimental Workflow for In Vitro Cytotoxicity Assay
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Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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